

Application Notes and Protocols for Tacaciclib (Trilaciclib) in In Vitro Assays

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Compound of Interest

Compound Name: Tacaciclib

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Introduction

Tacaciclib, more commonly known as Trilaciclib (also referred to as G1T28), is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2]. These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, Trilaciclib induces a temporary and reversible G1 cell cycle arrest[1][2][3]. This mechanism of action is being leveraged in oncology to protect hematopoietic stem and progenitor cells from the damaging effects of chemotherapy[4][5]. In a research context, Trilaciclib is a valuable tool for studying cell cycle regulation, developing novel anti-cancer therapies, and investigating synthetic lethality in combination with other agents.

These application notes provide recommended concentration ranges for Trilaciclib in various in vitro assays and detailed protocols for key experiments.

Data Presentation: Recommended Tacaciclib (Trilaciclib) Concentrations

The optimal concentration of Trilaciclib is cell-line and assay-dependent. The following table summarizes effective concentrations from published literature to serve as a starting point for

experimental design. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.

Assay Type	Cell Line/System	Recommended Concentration Range	Key Observations	Citations
Kinase Inhibition	Cell-free assays	IC ₅₀ : 1 nM (CDK4/cyclin D1), 4 nM (CDK6/cyclin D3)	Highly potent and selective for CDK4/6.	[1][2][6]
Cell Cycle Arrest	HS68 (human fibroblast)	EC ₅₀ : 30 nM. Effective range: 10 nM - 1000 nM	Induces a reversible G1 phase arrest.	[1][7]
Various cell lines	10 nM - 3000 nM for 24 hours	Significant increase in G1 phase population.	[3][6]	
Cell Viability/Proliferation	H929 (Multiple Myeloma)	IC ₅₀ : 0.72 µM (72h)	[8]	
MOLT-4 (ALL)	IC ₅₀ : 1.56 µM (72h)	[8]		
U937 (AML)	IC ₅₀ : 1.77 µM (72h)	[8]		
JURKAT (ALL)	IC ₅₀ : 2.97 µM (72h)	[8]		
K562 (CML)	Low sensitivity, >70% viability at 10 µM (72h)	Induces senescence rather than apoptosis.	[8]	
Apoptosis Assay (Caspase 3/7)	HS68, WM2664	300 nM (48h post-chemotherapy)	Attenuates chemotherapy-induced apoptosis.	[1]

DNA Damage (γH2AX)	HS68	300 nM (8h post- chemotherapy)	Reduces chemotherapy- induced DNA damage.	[1]
Western Blot (pRb inhibition)	HS68, WM2664, A2058	300 nM (4-24h)	Inhibition of Retinoblastoma (Rb) protein phosphorylation.	[2][6]

Mandatory Visualizations

Caption: Simplified signaling pathway of **Tacaciclib** (Trilaciclib) action on the cell cycle.

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